Cas no 73368-35-1 (Benzeneacetonitrile-a-13C)
Benzeneacetonitrile-a-13C structure
Product Name:Benzeneacetonitrile-a-13C
CAS No:73368-35-1
MF:C8H7N
MW:118.140536546707
CID:552128
PubChem ID:16213344
Update Time:2025-04-19
Benzeneacetonitrile-a-13C Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile-a-13C
- 2-phenylacetonitrile
- Phenyl(2-~13~C)acetonitrile
- SCHEMBL1331365
- CID 16213344
- DTXSID20583885
- Benzyl cyanide-alpha-13C, 99 atom % 13C
- 73368-35-1
-
- Inchi: 1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1
- InChI Key: SUSQOBVLVYHIEX-PTQBSOBMSA-N
- SMILES: N#C[13CH2]C1C=CC=CC=1
Computed Properties
- Exact Mass: 26.0031
- Monoisotopic Mass: 118.061204063g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1.024 g/mL at 25 °C
- Melting Point: −24 °C(lit.)
- Boiling Point: 233-234 °C(lit.)
- Flash Point: 215 °F
- Refractive Index: n20/D 1.523(lit.)
- PSA: 23.79
Benzeneacetonitrile-a-13C Security Information
- Hazardous Material transportation number:UN 2470 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/38-26-24-22
- Safety Instruction: 26-36/37/39-45-36/37-28
-
Hazardous Material Identification:
Benzeneacetonitrile-a-13C Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
73368-35-1 (Benzeneacetonitrile-a-13C) Related Products
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- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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